Cas no 400750-63-2 (3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde)

3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde is a fluorinated biphenyl derivative featuring an aldehyde functional group at the 4-position and a fluorine substituent at the 3'-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and liquid crystal materials. The presence of the fluorine atom enhances electronic properties and metabolic stability, making it valuable in drug discovery and material science applications. The aldehyde group offers reactivity for further functionalization, such as condensation or reduction reactions. Its well-defined structure and high purity ensure consistent performance in synthetic workflows. Suitable for use under controlled conditions, it requires proper handling due to its reactive nature.
3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde structure
400750-63-2 structure
Product Name:3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde
CAS No:400750-63-2
MF:C13H9FO
MW:200.208367109299
MDL:MFCD04039225
CID:68011
PubChem ID:1394261
Update Time:2025-05-21

3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde
    • 3'-Fluoro-biphenyl-4-carbaldehyde
    • 3'-Fluorobiphenyl-4-carbaldehyde
    • 4-(3-Fluorophenyl)benzaldehyde
    • 3-fluoro-4'-formyl-1,1'-biphenyl
    • 3'-Fluoro-biphenyl-4-carboxaldehyde
    • BB 0222435
    • AS-2127
    • 3'-fluoro-[1,1'-biphenyl]-4-carboxaldehyde
    • A824903
    • 400750-63-2
    • 3'-fluoro[1,1'-biphenyl]-4-carbaldehyde
    • 4-(3-Fluorophenyl)benzaldehyde, AldrichCPR
    • CS-0187802
    • DTXSID10362742
    • SCHEMBL1785334
    • FT-0644584
    • AKOS000303116
    • AMY33171
    • (4-CHLORO-3-METHYL-PHENOXY)-ACETICACID
    • DB-049529
    • MDL: MFCD04039225
    • Inchi: 1S/C13H9FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H
    • InChI Key: GUECWHQTSREAMT-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1C=CC(C=O)=CC=1

Computed Properties

  • Exact Mass: 200.06400
  • Monoisotopic Mass: 200.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.173
  • Boiling Point: 327.9°C at 760 mmHg
  • Flash Point: 220.4°C
  • Refractive Index: 1.59
  • PSA: 17.07000
  • LogP: 3.30520

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(CAS:400750-63-2)3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde
Order Number:A824903
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):312.0
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3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde Related Literature

Additional information on 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde

3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 400750-63-2): A Comprehensive Overview

The compound 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 400750-63-2) is a significant molecule in the field of organic chemistry, particularly in the study of biphenyl derivatives. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the structural characteristics, synthesis methods, and recent research findings related to this compound.

Structural Analysis of 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde

The molecule 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde consists of a biphenyl system with a fluoro substituent at the para position of one benzene ring and a carbaldehyde group at the para position of the other benzene ring. This arrangement imparts unique electronic and steric properties to the molecule. The biphenyl system is known for its rigidity and planarity, which are crucial for various chemical reactions and biological interactions.

Recent studies have highlighted the importance of such substituted biphenyl compounds in medicinal chemistry. The presence of the fluoro group introduces electron-withdrawing effects, which can enhance the molecule's reactivity in certain reactions. Additionally, the carbaldehyde group provides a site for further functionalization, making this compound a versatile building block in organic synthesis.

Synthesis and Characterization

The synthesis of 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation or acylation followed by oxidation to introduce the carbaldehyde group. Researchers have optimized these methods to achieve high yields and purity levels.

Characterization of this compound is performed using advanced spectroscopic techniques such as HPLC, NMR, and MS (mass spectrometry). These techniques provide detailed insights into the molecular structure and confirm the presence of all functional groups. The compound's physical properties, including its melting point and solubility, have been extensively studied to understand its behavior under different conditions.

Applications in Medicinal Chemistry

One of the most promising applications of 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde lies in its potential as a lead compound in drug discovery. Recent research has explored its role as a ligand in metalloenzyme inhibition and as a scaffold for developing bioactive molecules.

In a groundbreaking study published in *Nature Communications*, scientists demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. The fluoro substitution was found to significantly enhance binding affinity due to its electron-withdrawing nature and ability to form hydrogen bonds with target proteins.

Furthermore, this compound has been utilized as a precursor for synthesizing more complex molecules with enhanced pharmacological properties. Its versatility makes it an invaluable tool in combinatorial chemistry and high-throughput screening campaigns.

Environmental Impact and Safety Considerations

As with any chemical compound, understanding the environmental impact and safety profile of 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde is crucial. Recent studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms.

Research indicates that under aerobic conditions, this compound undergoes rapid microbial degradation, reducing its persistence in the environment. However, further studies are required to assess its long-term effects on soil ecosystems and terrestrial organisms.

In terms of safety handling, standard laboratory protocols should be followed when working with this compound. Proper ventilation and personal protective equipment are recommended to minimize exposure risks.

Future Directions and Research Opportunities

The future of 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde lies in exploring its applications beyond traditional medicinal chemistry. Emerging fields such as materials science and nanotechnology are presenting new opportunities for this compound.

Preliminary research suggests that this molecule could serve as a template for designing novel materials with unique electronic properties. Its planar structure and functional substituents make it an ideal candidate for applications in organic electronics.

Collaborative efforts between chemists, biologists, and material scientists are expected to unlock new potentials for this compound. Continued investment in interdisciplinary research will undoubtedly lead to groundbreaking discoveries involving 3'-Fluoro-[1', -[...]

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Amadis Chemical Company Limited
(CAS:400750-63-2)3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde
A824903
Purity:99%
Quantity:5g
Price ($):312.0
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